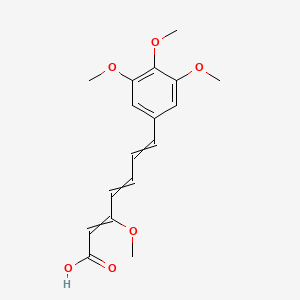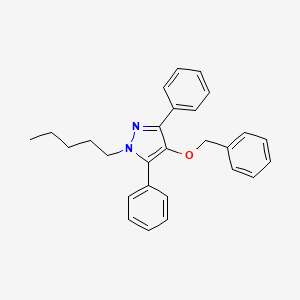
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- is a heterocyclic compound containing sulfur atoms It is part of the dithiin family, which are known for their unique chemical properties and reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- typically involves the use of organolithium reagents. One common method involves the reaction of a suitable precursor with an organolithium compound to form the desired dithiin structure. For example, the O-protected (5,6-dihydro-1,4-dithiin-2-yl)methanol can be prepared from methyl pyruvate and further functionalized to obtain the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiin ring to a more reduced form.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more reduced dithiin derivatives.
Applications De Recherche Scientifique
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mécanisme D'action
The mechanism of action of 1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- involves its interaction with various molecular targets. The sulfur atoms in the dithiin ring can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making the compound of interest for therapeutic research .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dithianes: These compounds are well-known for their use as carbonyl protecting groups and acyl anion equivalents.
1,4-Dithianes: Similar to 1,4-dithiins, these compounds are used in organic synthesis for constructing complex molecular architectures.
Uniqueness
1,4-Dithiin, 2,3-dihydro-5-phenyl-6-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of both phenyl and phenylmethyl groups. This gives it distinct chemical properties and reactivity compared to other dithiin and dithiane compounds .
Propriétés
Numéro CAS |
59177-01-4 |
|---|---|
Formule moléculaire |
C17H16S2 |
Poids moléculaire |
284.4 g/mol |
Nom IUPAC |
5-benzyl-6-phenyl-2,3-dihydro-1,4-dithiine |
InChI |
InChI=1S/C17H16S2/c1-3-7-14(8-4-1)13-16-17(19-12-11-18-16)15-9-5-2-6-10-15/h1-10H,11-13H2 |
Clé InChI |
BIENIBZQFOKESF-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=C(S1)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2H-Cyclopenta[b]furan-2-one, 4,5,6,6a-tetrahydro-3-methyl-](/img/structure/B14610959.png)

![7-Chloro[1,3]oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B14610982.png)
![N-{3-[(Butan-2-yl)oxy]phenyl}-2-iodobenzamide](/img/structure/B14610988.png)






![Butanamide, N-[1-(2-methylpropyl)-2-oxopentyl]-](/img/structure/B14611027.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyrimidine](/img/structure/B14611031.png)
